3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
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Overview
Description
3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is a synthetic organic compound that features a pyrazole ring substituted with a methyl group and an amine group, as well as a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.
Substitution with Piperidine: The 3-methyl-1H-pyrazole can then be reacted with 1-methylpiperidine in the presence of a suitable base, such as sodium hydride, to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and neurotransmitter modulation.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating neurotransmitter levels and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine: Lacks the methyl group at the 3-position of the pyrazole ring.
3-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-amine: Lacks the methyl group on the piperidine ring.
Uniqueness
3-methyl-1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine is unique due to the presence of both a methyl group on the pyrazole ring and a methyl group on the piperidine ring. This dual substitution can influence its pharmacological properties and receptor binding affinity, making it a compound of interest for further research.
Properties
CAS No. |
1374829-84-1 |
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Molecular Formula |
C10H18N4 |
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-methyl-1-(1-methylpiperidin-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H18N4/c1-8-10(11)7-14(12-8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3 |
InChI Key |
XIEFKWWOPVXTIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1N)C2CCN(CC2)C |
Purity |
0 |
Origin of Product |
United States |
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